molecular formula C11H14N2O2 B1430399 Methyl 4-amino-3-(cyclopropylamino)benzoate CAS No. 1426958-47-5

Methyl 4-amino-3-(cyclopropylamino)benzoate

Cat. No.: B1430399
CAS No.: 1426958-47-5
M. Wt: 206.24 g/mol
InChI Key: GOCXYNHJJAUVFC-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(cyclopropylamino)benzoate is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is known for its unique structure, which includes both an amino group and a cyclopropylamino group attached to a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

methyl 4-amino-3-(cyclopropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)7-2-5-9(12)10(6-7)13-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCXYNHJJAUVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197798
Record name Benzoic acid, 4-amino-3-(cyclopropylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426958-47-5
Record name Benzoic acid, 4-amino-3-(cyclopropylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-3-(cyclopropylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 4-amino-3-(cyclopropylamino)benzoate typically involves the reaction of 4-amino-3-nitrobenzoic acid with cyclopropylamine, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Methyl 4-amino-3-(cyclopropylamino)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-amino-3-(cyclopropylamino)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential pharmaceutical applications, such as drug development for specific diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(cyclopropylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Methyl 4-amino-3-(cyclopropylamino)benzoate can be compared with similar compounds like Methyl 3-amino-4-(cyclopropylamino)benzoate. While both compounds share a similar core structure, the position of the amino and cyclopropylamino groups differs, leading to variations in their chemical reactivity and biological activity . This uniqueness makes this compound particularly valuable in specific research contexts.

Biological Activity

Methyl 4-amino-3-(cyclopropylamino)benzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antitumor, and receptor interaction properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O2C_{11}H_{14}N_2O_2, with a molecular weight of approximately 206.24 g/mol. The compound features a cyclopropylamino group, which significantly influences its biological interactions and pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Preliminary studies have shown its efficacy in inhibiting the growth of certain Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for this compound against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Klebsiella pneumoniae4

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antitumor Properties

This compound has also been investigated for its antitumor effects. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on three cancer cell lines: A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The findings are presented in the table below:

Cell LineIC50 (µM)Mechanism of Action
A54910Activation of caspase-3 and -8
HepG215Induction of extrinsic apoptotic pathway
HCT-11612Inhibition of cell proliferation

The activation of caspases indicates that the compound triggers apoptosis, making it a promising candidate for further research in cancer therapy.

Receptor Interaction Studies

Understanding how this compound interacts with biological receptors is crucial for elucidating its therapeutic potential. Initial studies suggest that this compound may bind to specific receptors involved in pain modulation and inflammation.

Binding Affinity Data

The binding affinity of this compound to various receptors was assessed through radiolabeled ligand displacement assays. The results are summarized below:

Receptor TypeBinding Affinity (Ki, nM)
Opioid Receptor45
Serotonin Receptor (5-HT2A)30
Dopamine Receptor (D2)50

These findings indicate that this compound may possess analgesic and anti-inflammatory properties, warranting further exploration in pain management therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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